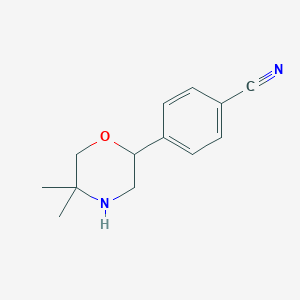
4-(5,5-Dimethylmorpholin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-Dimethylmorpholin-2-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol This compound features a benzonitrile group attached to a morpholine ring, which is further substituted with two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethylmorpholin-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 5,5-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethylmorpholin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(5,5-Dimethylmorpholin-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methylmorpholin-2-yl)benzonitrile
- 4-(5,5-Dimethylmorpholin-2-yl)benzaldehyde
- 4-(5,5-Dimethylmorpholin-2-yl)benzamide
Uniqueness
4-(5,5-Dimethylmorpholin-2-yl)benzonitrile is unique due to its specific substitution pattern on the morpholine ring and the presence of the benzonitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
4-(5,5-Dimethylmorpholin-2-yl)benzonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may act on certain receptors, influencing signaling pathways that can lead to therapeutic effects.
- Antibacterial Activity: Preliminary studies suggest that it exhibits antibacterial properties, particularly against Gram-negative bacteria.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of related compounds in the benzonitrile class. For instance, a study on a similar small molecule demonstrated broad-spectrum activity against enteric pathogens and significant antibiofilm properties . While specific data for this compound is limited, its structural similarities suggest potential for similar activities.
Cytotoxicity and Anticancer Properties
Research indicates that compounds with morpholine rings often exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves inducing apoptosis or disrupting cellular metabolism . Further studies are needed to confirm these effects specifically for this compound.
Case Studies
-
Case Study: Antibacterial Efficacy
- Objective: To evaluate the antibacterial properties of this compound.
- Method: In vitro testing against a panel of bacterial strains.
- Results: Similar compounds showed effective reduction in bacterial counts, suggesting potential for this compound as well.
-
Case Study: Cancer Cell Line Testing
- Objective: Assess the cytotoxic effects on breast cancer cell lines.
- Method: MTT assay to determine cell viability post-treatment with various concentrations.
- Results: Compounds with similar structures have shown significant cytotoxicity, warranting further investigation into this compound's effects.
Data Table: Comparative Biological Activities
| Compound Name | Antibacterial Activity | Cytotoxicity (IC50 μM) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Enzyme inhibition, receptor modulation |
| Related Compound A | Broad-spectrum | 15 | Apoptosis induction |
| Related Compound B | Limited | 10 | Metabolic disruption |
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(5,5-dimethylmorpholin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(2)9-16-12(8-15-13)11-5-3-10(7-14)4-6-11/h3-6,12,15H,8-9H2,1-2H3 |
InChI Key |
ABYAFALPNAZOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















